molecular formula C12H16INO2S B291135 N-cyclohexyl-4-iodobenzenesulfonamide

N-cyclohexyl-4-iodobenzenesulfonamide

Cat. No.: B291135
M. Wt: 365.23 g/mol
InChI Key: SXISPGOXZHSOPH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group attached to the sulfonamide nitrogen and an iodine substituent at the para position of the benzene ring. Sulfonamides are widely studied for their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their tunable electronic and steric properties . The iodine atom in this compound introduces significant mass (atomic weight ~127 g/mol) and polarizability, which may enhance halogen bonding interactions—a feature critical in crystal engineering and biomolecular recognition . Its synthesis likely involves sulfonylation of cyclohexylamine with 4-iodobenzenesulfonyl chloride, followed by purification via crystallization or chromatography.

Properties

IUPAC Name

N-cyclohexyl-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXISPGOXZHSOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between N-cyclohexyl-4-iodobenzenesulfonamide and structurally related sulfonamides:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications
This compound Cyclohexyl, 4-iodo ~365 High hydrophobicity, halogen bonding capability Drug design, crystallography
N-Cyclohexyl-4-methylbenzenesulfonamide Cyclohexyl, 4-methyl 253 Moderate hydrophobicity, lower steric hindrance Polymer additives, synthetic intermediates
N-Dodecyl-4-iodobenzenesulfonamide Dodecyl, 4-iodo 451.4 Extreme lipophilicity, surfactant-like behavior Surfactants, drug delivery systems
4-(2-Iodobenzenesulfonamido)benzoic acid monohydrate 2-iodo, benzoic acid N/A Hydrogen-bond donor/acceptor, crystalline Coordination polymers, materials science

Structural and Functional Analysis:

The iodine atom’s polarizability also facilitates halogen bonding, unlike the methyl group . The dodecyl chain in N-dodecyl-4-iodobenzenesulfonamide () drastically increases lipophilicity (logP ~6–7 estimated), making it more suitable for lipid membrane interactions than the cyclohexyl variant .

This could influence binding affinity in enzyme-active sites . The benzoic acid derivative () forms hydrogen bonds via its carboxylate group, leading to distinct crystal packing (R factor = 0.046) compared to non-acidic sulfonamides .

Thermal and Solubility Profiles :

  • The methyl analog () likely has higher solubility in polar aprotic solvents (e.g., DMF) due to its lower molecular weight and reduced hydrophobicity.
  • The iodo substituent in the target compound may lower aqueous solubility but improve stability in organic matrices.

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